molecular formula C9H12N2O B8547324 2,2-Dimethyl-1-(pyrazin-2-yl)cyclopropanol

2,2-Dimethyl-1-(pyrazin-2-yl)cyclopropanol

Cat. No. B8547324
M. Wt: 164.20 g/mol
InChI Key: VAHYITAVURITSX-UHFFFAOYSA-N
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Patent
US09193722B2

Procedure details

A solution of 3-methyl-1-(pyrazin-2-yl)butan-1-one (1.0 g, 6.1 mmol) in 120 mL of a 19/1 mixture of tert-butanol and benzene was irradiated using a 6 W 366 nm lamp (TLC lamp) in a pyrex glass tube. The conversion was 50% after 16 h and 80% after 40 h. At this point the volatiles were removed in vacuo and the material was purified by column chromatography (silica, EtOAc/heptanes 1/4) to afford 2,2-dimethyl-1-(pyrazin-2-yl)cyclopropanol as a reddish-brown oil (375 mg; 38%). 1H NMR (CDCl3) 0.90 (3H, s), 1.00 (2H, d), 1.40 (2H, s), 3.20 (1H, s), 8.42 (1H, m), 8.50 (1H, m), 8.76 (1H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
19/1
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][C:4]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)=[O:5].C(O)(C)(C)C>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH2:3][C:4]1([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)[OH:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(CC(=O)C1=NC=CN=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
19/1
Quantity
120 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated
CUSTOM
Type
CUSTOM
Details
after 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
At this point the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the material was purified by column chromatography (silica, EtOAc/heptanes 1/4)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC1(C(C1)(O)C1=NC=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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